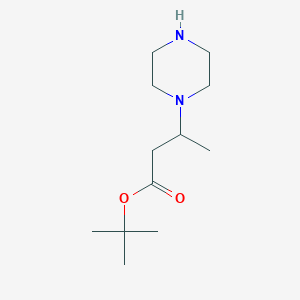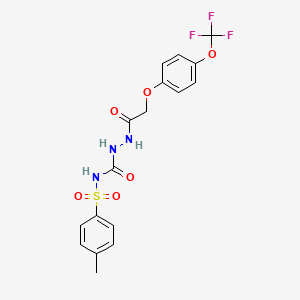
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-1-naphthamide, commonly known as DMNQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMNQ is a highly reactive molecule that acts as an electron acceptor, making it a useful tool in studying redox reactions and oxidative stress in biological systems. In
Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry Applications
Heterocyclic Compound Synthesis
Naphthoand benzopyranopyrimidines, related to the core structure of interest, have been highlighted for their antibacterial and fungicidal activity. These compounds also show potential as neuropeptide S receptor antagonists and possess antiallergic properties. The synthesis of these heterocycles is crucial for developing new therapeutic agents (Osyanin et al., 2014).
Neurodegenerative Disease Imaging
A related hydrophobic radiofluorinated derivative, used in conjunction with positron emission tomography (PET), allows for the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients. This noninvasive technique aids in diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).
Cancer Research
Compounds with naphthalene modifications, including those with methoxy and dimethylamino groups, have been investigated for their antiproliferative activity in cancer cell lines, showing potential as antitumor agents (Singh et al., 2003).
Molecular Diagnostics
- Alzheimer’s Disease: A fluorescent probe for β-amyloids, incorporating a structure similar to the compound of interest, was synthesized for the molecular diagnosis of Alzheimer's disease. The probe showed high binding affinities toward Aβ(1–40) aggregates, demonstrating its potential in early diagnosis and disease monitoring (Fa et al., 2015).
Organic Synthesis
Catalytic Methylation
Research on 2-methoxynaphthalene, an intermediate in the production of naproxen, involves the catalytic methylation of 2-naphthol using dimethyl carbonate. This highlights the importance of methoxy and dimethylamino substituted naphthalene derivatives in synthesizing valuable pharmaceutical intermediates (Yadav & Salunke, 2013).
Electrocatalytic Oxidation
A modified graphite electrode, based on a phenothiazine derivative with structural similarities, was developed for the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH). This application is crucial in biochemical sensors and analytical chemistry (Persson, 1990).
Propiedades
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22(2)16-15(11-19-18(21-16)24-3)20-17(23)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKCSEUYIVJTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2920267.png)





![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)


![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920279.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2920283.png)
![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)
